molecular formula C7H18ClNO2 B6277904 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride CAS No. 2763776-91-4

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride

Cat. No.: B6277904
CAS No.: 2763776-91-4
M. Wt: 183.7
InChI Key:
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Description

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride is an organic compound with a complex structure that includes an aminomethyl group, two methoxy groups, and a methyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride typically involves the reaction of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane+HCl2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride\text{2-(aminomethyl)-1,3-dimethoxy-2-methylpropane} + \text{HCl} \rightarrow \text{this compound} 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane+HCl→2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the interactions of aminomethyl groups with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride involves its interaction with molecular targets through its aminomethyl and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methylpropan-1-ol: Similar in structure but lacks the methoxy groups.

    2-(aminomethyl)-1,3-dimethoxypropane: Similar but without the methyl group on the propane backbone.

Uniqueness

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride is unique due to the presence of both methoxy groups and the aminomethyl group on the same molecule, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups are required.

Properties

CAS No.

2763776-91-4

Molecular Formula

C7H18ClNO2

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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